Lipophilicity (LogP) Comparison: 2-(Cyclohexylamino)-5-nitrobenzoic Acid vs. Non-Nitro Analog
The target compound 2-(cyclohexylamino)-5-nitrobenzoic acid demonstrates significantly lower lipophilicity (LogP 3.0376) compared to the non-nitro analog 2-(cyclohexylamino)benzoic acid (XLogP3 3.8). The nitro group at the 5-position reduces LogP by approximately 0.76 units, which corresponds to a roughly 5.8-fold difference in octanol-water partition coefficient (P) favoring aqueous partitioning for the nitro-substituted compound [1].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 3.0376 (computed, ChemScene) |
| Comparator Or Baseline | 2-(Cyclohexylamino)benzoic acid (CAS 10286-53-0): XLogP3 3.8 (computed, PubChem) |
| Quantified Difference | ΔLogP = -0.76 (target compound ~5.8-fold less lipophilic) |
| Conditions | Computed octanol-water partition coefficients; target compound value from ChemScene computational chemistry data; comparator from PubChem XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity directly affects solubility profiles, permeability, and chromatographic retention times, making the target compound more suitable for aqueous-based assays and distinct from the non-nitro analog in SAR studies.
- [1] PubChem. 2-(Cyclohexylamino)benzoic acid, CID 19826721, Computed Properties: XLogP3 3.8. Accessed April 2026. View Source
